1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Description
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring two critical substituents: a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group at the 3-position of the pyrrolidine ring, as well as an oxolane-3-carbonyl moiety attached to the nitrogen atom.
Properties
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)9(16)2-3-14(6-9)8(15)7-1-4-17-5-7/h7,16H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGHYEBJMGZNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC(C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety is synthesized through the reduction of a pyrrolidinone precursor using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxolane and pyrrolidin-3-ol moieties contribute to the compound’s binding affinity and specificity towards its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Target Compound: The oxolane-3-carbonyl group introduces a polar, cyclic ether moiety, likely increasing solubility in polar aprotic solvents compared to aromatic substituents (e.g., phenyl or pyrimidinyl).
- Chloropyrimidinyl Analogue (C₉H₉ClF₃N₃O) : The chloropyrimidine ring adds aromaticity and hydrogen-bonding sites (N-atoms), favoring interactions with biological targets like enzymes or nucleic acids. Chlorine may increase toxicity but improves pesticidal activity.
- 3-Trifluoromethylphenyl Derivative (C₁₁H₁₂F₃NO) : The phenyl group enhances hydrophobicity, improving lipid membrane permeability. This scaffold is common in antipsychotics (e.g., aripiprazole analogs).
- Chlorine’s electronegativity may stabilize interactions with receptor halide-binding pockets.
Biological Activity
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound notable for its unique chemical structure, which includes an oxolane ring, a trifluoromethyl group, and a pyrrolidin-3-ol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
Chemical Structure
The molecular formula of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is , with a molecular weight of 229.17 g/mol. The structural components contribute to its physicochemical properties, enhancing its interaction with biological targets.
The biological activity of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing binding affinity to target sites. The oxolane and pyrrolidin-3-ol moieties further contribute to the compound's specificity and efficacy in modulating biological pathways.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures exhibit significant antibacterial properties. For example, copper(II) complexes containing trifluoromethyl groups have shown enhanced antibacterial activity against strains such as Staphylococcus aureus .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated on cancer cell lines, revealing promising results that suggest potential anticancer applications. Studies indicate that modifications in molecular structure can influence cytotoxicity and bioavailability .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Oxolane-3-carbonyl)-3-methylpyrrolidin-3-ol | Lacks trifluoromethyl group | Moderate antimicrobial activity |
| 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-2-ol | Hydroxyl group at different position | Enhanced binding affinity |
The presence of the trifluoromethyl group in 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol distinguishes it from similar compounds, contributing to improved metabolic stability and biological activity.
Applications in Medicinal Chemistry
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is being investigated for its role as a pharmacophore in drug design. Its unique structural features make it suitable for developing novel therapeutic agents targeting specific biological pathways.
Case Studies
- Anticancer Research : A study on copper(II) complexes with similar structural motifs demonstrated their potential as anticancer agents, highlighting the importance of trifluoromethyl substitutions in enhancing bioactivity .
- Enzyme Interaction Studies : Research has focused on how this compound interacts with critical enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
